4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine
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Description
Synthesis Analysis
While there is no direct information on the synthesis of “4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine”, similar compounds have been synthesized through the SuFEx click reaction in a two-chamber reactor . The effect of silylation on the yield of the target compound was investigated .Scientific Research Applications
Synthesis of Antimicrobial Agents
Research demonstrates the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a compound sharing structural features with 4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine. These synthesized compounds have shown promising antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Fluorescent Sensing
The development of fluorescent sensors for metal ions, such as Al3+, using o-aminophenol-based fluorogenic chemosensors, showcases the potential of employing structurally similar compounds in the design of selective and sensitive probes for bioimaging and environmental monitoring (Ye et al., 2014).
Antifolate Thymidylate Synthase Inhibitors
Modifications of the benzoyl ring in quinazoline antifolate compounds, aiming to improve their inhibitory activity against thymidylate synthase and cytotoxicity against cell lines, reflect the chemical versatility and potential therapeutic applications of compounds with similar structural moieties (Marsham et al., 1991).
Advanced Material Synthesis
The modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, including fluorobenzoic variants, to significantly enhance its conductivity, highlights the role of fluorinated compounds in fabricating high-performance materials for organic electronics and solar cell applications (Tan et al., 2016).
N-C Axially Chiral Compounds
The study on N-aryl axially chiral compounds bearing ortho-fluoro groups, which provides insights into the steric discrimination and diastereoselective reactions, underscores the significance of fluorinated compounds in stereochemical research and the synthesis of chiral molecules (Iida et al., 2019).
Properties
IUPAC Name |
4-(2-fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S2/c1-9-3-2-4-10(11(9)18-20(13,16)17)12(15)14-5-7-19-8-6-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBLCQGVMWKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCSCC2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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